
4-(Bromomethyl)-2,6-dimethoxypyridine
Vue d'ensemble
Description
The compound “4-(Bromomethyl)-2,6-dimethoxypyridine” belongs to a class of organic compounds known as bromomethyl compounds. These are organic compounds containing a bromine atom linked to a methyl group .
Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Bromomethyl groups are typically reactive towards nucleophiles, and methoxy groups can participate in a variety of reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Tetramethoxybipyridyls : 4-(Bromomethyl)-2,6-dimethoxypyridine is used as an intermediate in the synthesis of complex bipyridyl structures, such as 2,2′,6,6′-tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl. This involves a series of reactions including bromination, electrophilic substitution, and oxidation processes (Chen Yu-yan, 2004).
Preparation of Amphiphilic 1,4-Dihydropyridines : This compound serves as a key intermediate in synthesizing lipid-like compounds based on the 1,4-dihydropyridine cycle. Its structure is confirmed using Nuclear Magnetic Resonance (NMR) data (M. Rucins et al., 2020).
Bromination of 1,4-Dihydropyridines : It's used in producing various bromo derivatives of 1,4-dihydropyridines, which can undergo further chemical transformations (I. P. Skrastin'sh et al., 1991).
Metal Complex Formation and Polymerization
Formation of Metal Complexes : It is involved in reactions to form complexes with metals like palladium or platinum, as part of sophisticated chemical syntheses (Clare A. Tovee et al., 2010).
Polymer Synthesis : This compound is instrumental in synthesizing anion exchange membranes with pyridinium groups, offering significant improvements in ion exchange capacity and thermal stability (Yuan Li & T. Xu, 2009).
Synthesis of Chromium Complexes : It is used in creating terdentate ligands for chromium complexes, which are active in ethylene polymerization (J. Hurtado et al., 2009).
Novel Syntheses and Reactions
Synthesis of Heterocyclic Systems : This compound is utilized as a precursor for synthesizing various heterocyclic systems, demonstrating its versatility in organic chemistry (A. A. Bogolyubov et al., 2004).
Fluorescent Labeling in Chromatography : It is used as a fluorescent label for carboxylic acids in chromatographic detection, highlighting its application in analytical chemistry (R. Farinotti et al., 1983).
Formation of Novel Antioxidants : This compound is part of the synthetic pathway for creating novel antioxidants, demonstrating its potential in pharmacological research (M. Wijtmans et al., 2004).
Mécanisme D'action
Target of Action
4-(Bromomethyl)-2,6-dimethoxypyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of carbon–carbon bonds . The SM coupling reaction, in which this compound plays a crucial role, is a key method for forming such bonds . The downstream effects include the synthesis of a wide range of organic compounds .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its chemical structure, the route of administration, and the individual characteristics of the organism it is administered to .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects would depend on the particular compounds that are synthesized.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other chemicals, and the specific conditions under which the SM coupling reaction is carried out .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(bromomethyl)-2,6-dimethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRGOIMYZFIDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352718-94-5 | |
| Record name | 4-(bromomethyl)-2,6-dimethoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

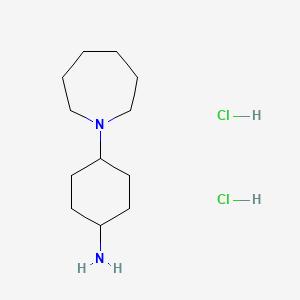
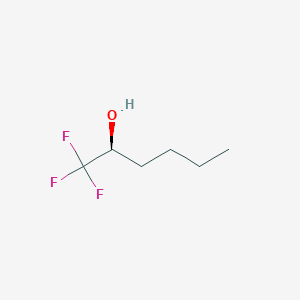
![2-{1-[6-chloro-2-(methylsulfanyl)pyridin-3-yl]-N-methylformamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2781103.png)
![7-benzyl-8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
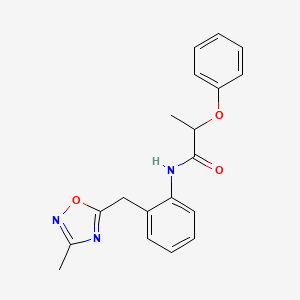
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2,3-dimethylaniline](/img/structure/B2781106.png)
![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2781107.png)
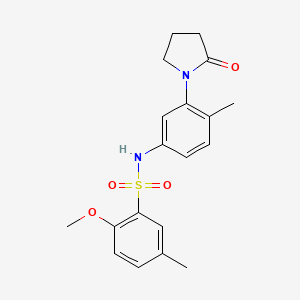
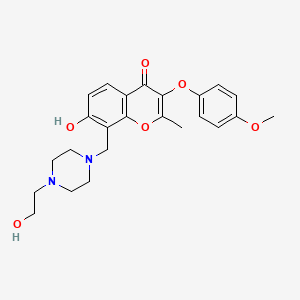




![2-chloro-N-[4-(cyclopentyloxy)phenyl]pyridine-4-carboxamide](/img/structure/B2781121.png)
